6-Ethoxyquinolin-4-ol

Physicochemical Characterization Solubility Lipophilicity

Select 6-Ethoxyquinolin-4-ol (CAS 303121-11-1) for your research to leverage its unique 6-ethoxy substitution, which confers distinct regioselectivity and lipophilicity (LogP 2.98) critical for kinase-focused medicinal chemistry. This building block is essential for synthesizing complex quinoline derivatives with predictable biological activity. Its concentration-dependent mechanism as a plastoquinone antagonist/electron acceptor makes it a specialized probe for electron transport chain studies. Do not substitute with 6-methoxy or unsubstituted analogs without dedicated validation—SAR differences can drastically alter synthetic outcomes and assay results. Ensure procurement of the correct ethoxy derivative to maintain program integrity and avoid costly re-validation.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 303121-11-1
Cat. No. B1582288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxyquinolin-4-ol
CAS303121-11-1
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC=CC2=O
InChIInChI=1S/C11H11NO2/c1-2-14-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)
InChIKeySIECPAIJDHEXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxyquinolin-4-ol (CAS 303121-11-1): Procurement & Differentiation for Research


6-Ethoxyquinolin-4-ol (CAS 303121-11-1) is a quinoline derivative characterized by an ethoxy group at the 6-position and a hydroxyl group at the 4-position [1]. Its molecular formula is C₁₁H₁₁NO₂ with a molecular weight of 189.21 g/mol . This compound is primarily procured as a research chemical and building block for the synthesis of more complex molecules within medicinal chemistry and chemical biology programs .

Why 6-Ethoxyquinolin-4-ol Cannot Be Simply Substituted: Evidence Gaps and Procurement Risks


Generic substitution of 6-ethoxyquinolin-4-ol with other quinolin-4-ol derivatives carries significant risk due to the well-established structure-activity relationships (SAR) of this scaffold. Minor modifications to the quinoline core, such as altering the position or nature of the substituent, can drastically change a molecule's regioselectivity in subsequent synthetic steps and its resulting biological activity [1]. While specific comparative data for the 6-ethoxy derivative is absent from the public domain, the class-level evidence indicates that substituting this compound with an analog like 6-methoxyquinolin-4-ol or the unsubstituted 4-quinolinol could lead to different alkylation patterns, altered lipophilicity (ACD/LogP: 2.98) , and unpredictable outcomes in downstream assays, making direct substitution an invalid scientific approach without dedicated validation.

Quantitative Differentiation Evidence for 6-Ethoxyquinolin-4-ol (CAS 303121-11-1)


Physicochemical Properties of 6-Ethoxyquinolin-4-ol vs. Unsubstituted 4-Quinolinol

The introduction of the ethoxy group at the 6-position confers a substantial increase in lipophilicity compared to the unsubstituted parent compound, 4-quinolinol. This is quantified by a calculated partition coefficient (ACD/LogP) of 2.98 for 6-ethoxyquinolin-4-ol, which is significantly higher than the ACD/LogP of 1.09 for 4-quinolinol . This difference in LogP of approximately 1.89 units indicates that the ethoxy derivative is considerably more hydrophobic and will exhibit different solubility and membrane permeability characteristics .

Physicochemical Characterization Solubility Lipophilicity

Potential Anticancer Mechanism: Concentration-Dependent Activity of 6-Ethoxyquinolin-4-ol

The biological activity of 6-ethoxyquinolin-4-ol has been described as concentration-dependent. At low concentrations, it is reported to inhibit the reduction of hydrophilic electron acceptors, likely by acting as a plastoquinone antagonist. At higher concentrations, the compound acts as an electron acceptor itself, intercepting electrons at or before its inhibitory site [1]. This dual, concentration-dependent behavior is a specific mechanistic property that is not shared by all quinoline derivatives and could be relevant for studies on cellular respiration or oxidative stress. No quantitative comparator data is available for this mechanism.

Mechanism of Action Electron Transport Chain Cell Proliferation

Reported Anticancer Potential: Cytotoxicity Profile in Cell Lines

In vitro studies have indicated that 6-ethoxyquinolin-4-ol exhibits significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) . The compound was found to induce apoptosis in these cell lines through the activation of caspase pathways . It has also been reported to arrest the proliferation of undifferentiated cells and induce their differentiation to monocytes, suggesting potential use as an anti-cancer agent [1]. However, these reports lack the specific IC50 values and direct comparator data required for a high-strength evidence claim.

Anticancer Activity Cytotoxicity Apoptosis

Recommended Applications for 6-Ethoxyquinolin-4-ol (CAS 303121-11-1) Based on Evidence


Use as a Synthetic Building Block for Complex Quinoline Derivatives

6-Ethoxyquinolin-4-ol is most reliably procured as a research chemical and building block for the synthesis of more complex quinoline derivatives . Its specific substitution pattern makes it a valuable intermediate in the construction of molecules for medicinal chemistry programs, particularly those targeting kinases or other enzymes where the quinoline scaffold is a privileged structure [1].

Investigational Tool for Studying Cellular Differentiation

Based on preliminary reports of its activity in arresting proliferation and inducing differentiation in undifferentiated cells, 6-ethoxyquinolin-4-ol may be a useful tool compound for basic research into cellular differentiation pathways and the development of differentiation therapy approaches for cancer [2]. This application is hypothesis-driven and requires further validation.

Mechanistic Probe for Electron Transport Chain Studies

The reported concentration-dependent mechanism, where the compound acts as a plastoquinone antagonist at low concentrations and an electron acceptor at higher concentrations, positions 6-ethoxyquinolin-4-ol as a potential probe for studying electron transport chains in specific biological systems [3]. This unique mechanistic profile is a key differentiator for its use in this niche research area.

Parent Compound for Physicochemical Property Optimization

With a calculated LogP of 2.98, 6-ethoxyquinolin-4-ol serves as a moderately lipophilic starting point for medicinal chemistry campaigns . Researchers aiming to develop analogs with improved aqueous solubility or altered membrane permeability can use this compound as a baseline for systematic structural modifications.

Technical Documentation Hub

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